molecular formula C12H13NO4 B035336 Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate CAS No. 104662-85-3

Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate

Cat. No. B035336
M. Wt: 235.24 g/mol
InChI Key: GSPIARUBRADJEA-UHFFFAOYSA-N
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Description

“Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate” is a chemical compound with the molecular formula C10H9NO4 . It is also known as “Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” and has a molecular weight of 207.19 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate” are not available, related compounds have been studied .


Physical And Chemical Properties Analysis

“Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate” is a solid substance . It has a molecular weight of 207.19 . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate has been used in the synthesis of benzoxazinyl pyrazolone arylidenes, exhibiting potent antimicrobial and antioxidant properties (Sonia et al., 2013).

Antibacterial Activity

  • It has also been involved in the creation of compounds with significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus (Kadian et al., 2012).

COX-2 Inhibitors

Lipase-catalyzed Resolution Studies

  • It has played a role in studies involving the lipase-catalyzed resolution of novel compounds, contributing to the understanding of stereoselective processes (Prasad et al., 2006).

Microwave-catalyzed Synthesis

  • The compound is involved in microwave-catalyzed synthesis processes, enhancing reaction rates and improving yields (Dabholkar & Gavande, 2003).

Synthesis of New Fused and Spiro Derivatives

  • Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate is used in synthesizing new fused and spiro 1,4-benzoxazine derivatives, expanding the chemical diversity in this area (Moustafa, 2005).

Biological Activity Testing

  • This compound has been a key player in synthesizing and testing various derivatives for biological activities, including antimicrobial and antihistaminic properties (Jayamma & Reddy, 1994).

Structural and Spectroscopic Studies

  • It has been pivotal in the structural and spectroscopic analysis of various chemical compounds, contributing to a deeper understanding of chemical properties and reactions (Neuvonen & Pihlaja, 1988), (Neuvonen et al., 1989).

Ecofriendly Photochemical Transformations

  • It's involved in unique photochemical reactions, leading to the synthesis of novel compounds such as β-lactams, showcasing its utility in green chemistry applications (Marubayashi et al., 1992).

Vibrational Assignments in Spectroscopy

  • The compound aids in vibrational assignments in spectroscopy, enhancing the understanding of molecular structures and dynamics (Dunkers & Ishida, 1995).

Safety And Hazards

This compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-7-3-4-9-8(5-7)13-12(15)10(17-9)6-11(14)16-2/h3-5,10H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPIARUBRADJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403223
Record name Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate

CAS RN

104662-85-3
Record name Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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